Scandium(III) trifluoromethanesulfonate

Catalog No.
S607535
CAS No.
144026-79-9
M.F
CHF3O3SSc
M. Wt
195.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandium(III) trifluoromethanesulfonate

CAS Number

144026-79-9

Product Name

Scandium(III) trifluoromethanesulfonate

IUPAC Name

scandium;trifluoromethanesulfonic acid

Molecular Formula

CHF3O3SSc

Molecular Weight

195.04 g/mol

InChI

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QUJLPICXDXFRSN-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]

Synonyms

Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt;

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Sc]

The exact mass of the compound Scandium(III) trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Scandium(III) trifluoromethanesulfonate (Sc(OTf)3, CAS 144026-79-9) is a highly active, water-tolerant rare-earth Lewis acid. Characterized by the small ionic radius and high effective charge density of the Sc3+ center paired with strongly electron-withdrawing triflate ligands, it functions as a powerful electrophilic catalyst in both organic and aqueous media [1]. Unlike traditional metal halides, Sc(OTf)3 is stable in air and moisture, allowing for benchtop handling without specialized inert-atmosphere equipment. Its primary procurement value lies in its ability to replace stoichiometric, moisture-sensitive Lewis acids with a recyclable, low-loading catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions.

Substituting Sc(OTf)3 with generic Lewis acids like AlCl3, TiCl4, or BF3·OEt2 introduces severe process limitations, as these conventional reagents undergo rapid and irreversible hydrolysis in the presence of moisture, requiring strictly anhydrous conditions and generating highly acidic, corrosive waste streams[1]. Furthermore, because these traditional acids form stable complexes with Lewis basic products (such as ketones in Friedel-Crafts acylations), they must be consumed in stoichiometric quantities. While other lanthanide triflates (e.g., Yb(OTf)3, La(OTf)3) share the water-tolerance of Sc(OTf)3, they possess larger ionic radii and lower effective charge densities, resulting in significantly weaker Lewis acidity. Consequently, substituting Sc(OTf)3 with cheaper lanthanide triflates typically leads to sluggish kinetics, incomplete conversions, or the need for much higher catalyst loadings to achieve comparable throughput [2].

Quantitative Catalyst Recovery and Reuse in Aqueous Workups

Unlike traditional Lewis acids such as AlCl3 or TiCl4, which undergo rapid, irreversible hydrolysis upon exposure to moisture, Sc(OTf)3 maintains its structural integrity and Lewis acidity in aqueous environments. In standard Friedel-Crafts acylations, Sc(OTf)3 can be quantitatively recovered from the aqueous phase and reused for at least three cycles with minimal loss in activity (retaining >84% product yield in the third cycle), whereas AlCl3 is entirely destroyed during the first aqueous quench, generating stoichiometric acidic waste [1].

Evidence DimensionCatalyst recovery and yield retention over multiple cycles
Target Compound DataSc(OTf)3: >90% recovery, >84% yield retention in 3rd cycle
Comparator Or BaselineAlCl3: 0% recovery (complete hydrolysis)
Quantified DifferenceSc(OTf)3 enables multi-cycle reuse with >84% yield retention, while AlCl3 is strictly single-use.
ConditionsAqueous workup following Friedel-Crafts acylation/alkylation.

For industrial scale-up, the ability to recover and recycle the catalyst drastically reduces hazardous waste disposal costs and improves the overall E-factor of the process.

Enhanced Turnover vs. Other Lanthanide Triflates

While other rare-earth triflates like Yb(OTf)3 and La(OTf)3 share water-tolerant properties, Sc(OTf)3 exhibits significantly higher catalytic activity due to the smaller ionic radius (0.745 Å) and higher effective charge density of the Sc3+ ion. In the direct allylation of alcohols, Sc(OTf)3 delivers an 86% yield compared to just 23% for Yb(OTf)3 under identical conditions [1]. Similarly, in Friedel-Crafts acylations, Sc(OTf)3 achieves up to a 6200% yield based on the catalyst at ultra-low loadings (0.01 equivalents), substantially outperforming Yb(OTf)3 and La(OTf)3 [2].

Evidence DimensionProduct yield at equivalent catalyst loading
Target Compound DataSc(OTf)3: 86% yield (direct allylation)
Comparator Or BaselineYb(OTf)3: 23% yield
Quantified DifferenceSc(OTf)3 provides a nearly 4-fold increase in yield compared to Yb(OTf)3 under identical conditions.
ConditionsDirect allylation of alcohols with allylsilanes at room temperature.

The higher effective charge density of Sc(OTf)3 allows buyers to achieve target conversions at much lower catalyst loadings, offsetting the higher baseline cost of scandium compared to ytterbium or lanthanum.

Transition from Stoichiometric Reagents to True Catalysis

Traditional Friedel-Crafts acylations require greater than 1.0 equivalent of AlCl3 because the Lewis acid strongly complexes with the resulting aromatic ketone product, deactivating the catalyst. By contrast, the triflate counterions in Sc(OTf)3 are highly electron-withdrawing and less nucleophilic, preventing stable product-catalyst complexation. Consequently, Sc(OTf)3 functions as a true catalyst, driving the reaction to completion at loadings as low as 1–5 mol % (0.01–0.05 equivalents)[1].

Evidence DimensionRequired equivalents for complete conversion
Target Compound DataSc(OTf)3: 0.01 to 0.05 equivalents (catalytic)
Comparator Or BaselineAlCl3: >1.0 equivalents (stoichiometric)
Quantified DifferenceSc(OTf)3 reduces the required molar equivalents of Lewis acid by 95–99% compared to AlCl3.
ConditionsFriedel-Crafts acylation of activated aromatic compounds.

Replacing stoichiometric metal halides with a catalytic amount of Sc(OTf)3 simplifies downstream purification, prevents product complexation, and dramatically improves atom economy.

Aqueous-Phase Organic Synthesis

Sc(OTf)3 is the right choice for executing Mukaiyama aldol, Diels-Alder, and allylation reactions in water or aqueous-organic mixtures. Its hydrolytic stability prevents catalyst degradation, enabling green chemistry protocols that eliminate volatile organic solvents [1].

Catalytic Friedel-Crafts Acylations

Sc(OTf)3 replaces stoichiometric AlCl3 in the synthesis of aromatic ketones and fine chemical intermediates. Its ability to avoid product complexation allows for true catalytic turnover (1-5 mol% loading) and quantitative recovery during aqueous workup [2].

Biomass Valorization and Platform Chemical Synthesis

Sc(OTf)3 is selected for the hydrothermal conversion of cellulosic waste into platform chemicals like 5-hydroxymethylfurfural (HMF). Its low E-factor and non-corrosive nature provide a sustainable, scalable alternative to harsh mineral acids or traditional metal halides[3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

194.915757 g/mol

Monoisotopic Mass

194.915757 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Scandium(III) triflate
Scandium(III) trifluoromethanesulfonate

Dates

Last modified: 08-15-2023

Explore Compound Types